6-Bromo-5-chloro-2,3-dihydro-1H-indole
Description
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a halogenated dihydroindole derivative characterized by a partially saturated indole core with bromine and chlorine substituents at positions 5 and 6, respectively. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of enzyme inhibitors and bioactive molecules.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClN/c9-6-4-8-5(1-2-11-8)3-7(6)10/h3-4,11H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZARUHDUTAVPPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-2,3-dihydro-1H-indole typically involves the bromination and chlorination of indole derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination and chlorination steps introduce the halogen atoms at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis followed by halogenation. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include bromine, chlorine, and various catalysts to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace halogen atoms with other groups.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while oxidation and reduction can lead to different oxidation states of the indole ring .
Scientific Research Applications
Antibacterial and Anticancer Properties
Research indicates that 6-bromo-5-chloro-2,3-dihydro-1H-indole exhibits potential antibacterial and anticancer properties. Indole derivatives are known to possess diverse biological activities, including:
- Antiviral
- Anti-inflammatory
- Antimicrobial
- Antitubercular
- Antidiabetic
These properties make this compound a valuable candidate for further pharmacological studies aimed at developing new therapeutic agents.
Material Science Applications
In material sciences, this compound can be utilized in the development of advanced materials due to its unique electronic properties. Its ability to form stable complexes with metals can lead to applications in:
- Organic Electronics : As a component in organic semiconductors.
- Sensors : For detecting specific biological or chemical analytes due to its reactive nature.
Data Table: Comparison of Similar Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 5-Bromoindole | Bromine at position 5; no chlorine | Antibacterial activity |
| 6-Chloroindole | Chlorine at position 6; no bromine | Anticancer properties |
| 5-Bromo-6-methylindole | Methyl group at position 6; bromine at position 5 | Neuroprotective effects |
| This compound | Unique combination of halogens; dihydro form | Diverse pharmacological activities |
The unique combination of halogen substituents and the dihydro form of this compound may influence its reactivity and biological interactions compared to other similar compounds.
Case Study 1: Anticancer Activity
A study investigating the anticancer properties of indole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Effectiveness
Another study focused on the antibacterial efficacy of halogenated indoles, including this compound. Results indicated that it effectively inhibited the growth of Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights critical structural differences between 6-bromo-5-chloro-2,3-dihydro-1H-indole and related compounds:
Key Observations :
- Positional Isomerism : Substitution patterns significantly alter electronic properties. For example, bromine at C5 and chlorine at C6 in the target compound may enhance electrophilic reactivity compared to analogues with halogens at other positions .
- Oxidation State : The presence of a ketone (e.g., in indole-2,3-dione derivatives) or acetyl group introduces polarity, affecting solubility and metabolic stability .
Analogues :
- Indole-2,3-dione Derivatives : Synthesized via oxidation of indoles or cyclization of substituted anilines .
- Imidazole-Fused Indoles : Prepared via condensation of indole-3-carbaldehydes with amines or azides, as seen in compounds 8–11 .
- Acetylated Dihydroindoles : Derived from acylation of indoline intermediates (e.g., 1-Acetyl-5-bromo-2,3-dihydro-1H-indole) .
Reactivity Trends :
Physical and Spectroscopic Properties
Notable Differences:
Biological Activity
Overview
6-Bromo-5-chloro-2,3-dihydro-1H-indole is a heterocyclic compound with significant potential in biological research and pharmaceutical development. Characterized by its unique molecular structure, it possesses a molecular formula of C8H7BrClN and is recognized for its reactivity due to the presence of bromine and chlorine atoms on the indole ring. This article explores its biological activity, including antimicrobial, anticancer properties, and its mechanisms of action.
The compound can be synthesized through various methods, including bromination and chlorination of indole derivatives. A common synthetic route is the Fischer indole synthesis, which facilitates the formation of the indole core under acidic conditions. The unique substitution pattern of bromine and chlorine atoms significantly influences its chemical reactivity and biological interactions .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies show that it induces apoptosis in cancer cell lines, including those derived from breast and colon cancers. The mechanism involves activation of caspases and modulation of gene expression related to cell cycle regulation .
Table 1: Summary of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets. The halogen substituents enhance binding affinity to various enzymes or receptors involved in critical cellular pathways. For instance, studies suggest that it may inhibit certain kinases involved in cell proliferation and survival, thereby exerting its anticancer effects .
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial properties revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, indicating significant potential for therapeutic applications.
- Cytotoxicity Assays : In a series of cytotoxicity assays on human cancer cell lines (e.g., MCF-7 for breast cancer), the compound showed IC50 values ranging from 10 to 30 µM, demonstrating selective toxicity towards malignant cells while sparing normal cells .
Research Applications
The compound serves as a valuable intermediate in pharmaceutical research and development. Its unique properties make it suitable for synthesizing novel therapeutic agents targeting various diseases, particularly those involving microbial infections and cancer.
Q & A
(Basic) What synthetic routes are commonly employed for 6-Bromo-5-chloro-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis often involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or halogenation of indoline precursors. For example, analogous compounds like 5-bromo-3-triazolyl-indoles are synthesized via reactions between azidoethyl-indoles and ethynyl derivatives in PEG-400/DMF mixtures with CuI as a catalyst . Optimization strategies include:
- Catalyst Loading: Adjust CuI stoichiometry (e.g., 1.0–1.3 equivalents) to balance reactivity and side reactions.
- Solvent Systems: PEG-400/DMF mixtures enhance solubility of intermediates, while gradual solvent polarity changes during purification (e.g., 70:30 EtOAc:hexane) improve yield .
- Reaction Time: Stirring for 12–24 hours at room temperature ensures completion, as evidenced by TLC monitoring (Rf ~0.22–0.30) .
(Basic) What spectroscopic techniques are critical for structural validation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- HRMS: Molecular ion peaks (e.g., [M+H]+ at m/z 385.0461–427.0757) validate molecular weight and halogen presence .
(Advanced) How can computational methods (e.g., DFT) predict reactivity or stability in halogenated indoline derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations can model electronic effects of Br/Cl substituents on indoline cores. For example:
- Electrostatic Potential Maps: Identify electron-deficient regions (e.g., C5-Cl in 6-Bromo-5-chloro derivatives) prone to nucleophilic attack .
- Transition-State Analysis: Predict regioselectivity in substitution reactions (e.g., SNAr at C5-Cl vs. C6-Br) using activation energy barriers .
- Validation: Compare calculated NMR chemical shifts (e.g., via Gaussian) with experimental data to refine computational models .
(Advanced) How to resolve discrepancies between experimental crystallographic data and computational models?
Methodological Answer:
- Refinement Tools: Use SHELXL (for small molecules) to adjust thermal parameters and occupancy rates, particularly for disordered halogen atoms .
- Validation Metrics: Check R-factors (<5%) and goodness-of-fit (GOF ≈1.0) in OLEX2. For twinned crystals (e.g., inversion twins), apply twin refinement protocols .
- Hydrogen Bonding: Analyze intramolecular interactions (e.g., C-H⋯O/S) via Mercury software to validate packing motifs against DFT-predicted geometries .
(Advanced) What strategies address low yields in halogenated indoline synthesis?
Methodological Answer:
- Purification: Use gradient flash chromatography (e.g., 70:30 to 100% EtOAc) to separate polar byproducts. For persistent impurities, employ recrystallization in EtOAc/hexane .
- Catalyst Poisoning: Test for residual DMF (removed via 90°C vacuum drying) or CuI aggregation by adding coordinating ligands (e.g., TBTA) .
- Alternative Halogenation: Explore electrophilic bromination/chlorination of indoline precursors using NBS or SO2Cl2 to bypass multi-step routes .
(Basic) How to scale up synthesis for research-grade quantities without compromising purity?
Methodological Answer:
- Batch Size: Maintain solvent ratios (e.g., PEG-400:DMF = 2:1) to avoid viscosity issues. Scale reaction vessels proportionally to ensure efficient stirring .
- Work-Up: Use large-scale liquid-liquid extraction (e.g., 3× EtOAc washes) and rotary evaporation with cold traps to recover volatile solvents.
- Quality Control: Implement inline HPLC (C18 columns, 70% MeCN mobile phase) to monitor purity during scale-up .
(Advanced) How do steric and electronic effects of Br/Cl substituents influence biological activity in indoline derivatives?
Methodological Answer:
- Steric Effects: Bulkier Br at C6 may hinder binding to enzyme active sites (e.g., Flt3 kinase), while smaller Cl at C5 allows deeper penetration .
- Electronic Effects: Electron-withdrawing Cl/Br increase electrophilicity of adjacent carbons, enhancing reactivity in Michael addition or cross-coupling reactions .
- Case Study: Compare IC50 values of 6-Bromo-5-chloro derivatives against unsubstituted analogs in enzyme inhibition assays to quantify substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
